Methyl 1,8-naphthyridine-4-carboxylate

Description

Contextual Overview of Naphthyridine Scaffolds in Modern Chemical Research

Naphthyridines are a class of heterocyclic aromatic compounds characterized by a molecular structure consisting of two fused pyridine (B92270) rings. nih.gov These compounds, also known as benzodiazines or diazanaphthalenes, exist in six different isomeric forms based on the position of the two nitrogen atoms in the bicyclic system. nih.govresearchgate.net Among these, the 1,8-naphthyridine (B1210474) scaffold has garnered significant interest from researchers in medicinal chemistry and drug discovery. nih.govtandfonline.com This heightened attention is due to the scaffold's versatile synthesis, reactivity, and a wide array of demonstrated biological activities. nih.govtandfonline.com

The 1,8-naphthyridine nucleus is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net Derivatives of 1,8-naphthyridine have shown a broad spectrum of pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties. researchgate.netnih.gov Their applications extend to the treatment of neurological disorders like Alzheimer's disease, highlighting their importance in therapeutic and medicinal research. nih.gov The versatility of the naphthyridine core allows for molecular modifications to enhance physicochemical properties, leading to compounds with optimized therapeutic effects. nih.gov

The Unique Architectural Features of Methyl 1,8-Naphthyridine-4-carboxylate

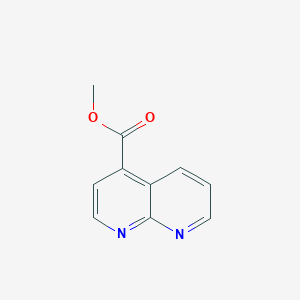

This compound is an organic compound with the chemical formula C₁₀H₈N₂O₂. uni.lu Its structure is defined by the core 1,8-naphthyridine bicyclic system, which features two nitrogen atoms in the first and eighth positions of the fused rings. A key feature of this specific molecule is the methyl carboxylate group (-COOCH₃) attached at the 4th position of the naphthyridine skeleton.

The arrangement of the nitrogen atoms at flanking positions (1 and 8) allows 1,8-naphthyridine to act as a binucleating ligand in coordination chemistry, capable of binding to two metal centers simultaneously. wikipedia.org This architectural feature is significant in the development of catalysts and functional materials. The presence of the ester functional group at position 4 provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially new properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ |

| Monoisotopic Mass | 188.05858 Da |

| SMILES | COC(=O)C1=C2C=CC=NC2=NC=C1 |

| InChIKey | OLCRSKVYJXNGLF-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Historical Development of Research on Analogous Naphthyridine Derivatives

Research into naphthyridine derivatives has a rich history, with interest growing significantly since the early 20th century. researchgate.net A pivotal moment in the history of 1,8-naphthyridines was the discovery of Nalidixic acid in 1962, which was introduced as an antibacterial drug in 1967. nih.govacs.org This discovery spurred extensive research into the synthesis and biological activity of other 1,8-naphthyridine derivatives, establishing them as a new class of chemotherapeutic agents. acs.org

Classic organic reactions have been fundamental to the synthesis of the naphthyridine core. The Friedländer synthesis, for instance, is a well-established and straightforward method for producing 1,8-naphthyridines and their derivatives, often with high yields. acs.orgnih.gov Over the decades, numerous synthetic methodologies have been developed and refined to create a vast library of naphthyridine compounds with diverse substitutions. researchgate.netnih.govresearchgate.net These efforts have led to the creation of clinically relevant drugs such as Enoxacin and Trovafloxacin, which are fluoroquinolone antibiotics based on the 1,8-naphthyridine structure. researchgate.netwikipedia.org

Academic Research Landscape and Interdisciplinary Significance of Investigating the Compound

The study of 1,8-naphthyridine derivatives, including this compound, spans multiple scientific disciplines, underscoring their interdisciplinary significance.

Medicinal Chemistry and Drug Discovery: This is the most prominent area of research. The 1,8-naphthyridine scaffold is a cornerstone in the development of new therapeutic agents. nih.gov Research is active in exploring their potential as antibacterial, nih.gov anticancer, researchgate.netnih.gov antiviral, nih.gov anti-inflammatory, nih.gov and neuroprotective agents. nih.gov The ability to synthesize a wide variety of derivatives allows for detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. nih.gov

Materials Science: The unique coordination properties of the 1,8-naphthyridine core make it a valuable component in materials science. acs.orgresearchgate.net These compounds are used as ligands for metal ions to create complexes with interesting catalytic, optical, and thermal properties. nih.govresearchgate.net They serve as building blocks for fluorescent biological probes and supramolecular assemblies. nih.gov

Chemical Biology: In chemical biology, naphthyridine derivatives are employed as tools to probe biological systems. acs.org Their ability to interact with biological macromolecules like DNA and proteins makes them useful for studying cellular processes. researchgate.net For example, their interaction with DNA gyrase is the basis for their antibacterial activity. nih.gov

The convergence of synthesis, biological evaluation, and material application makes the 1,8-naphthyridine framework a subject of continuous and fruitful scientific investigation. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,8-naphthyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-6-12-9-7(8)3-2-5-11-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCRSKVYJXNGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 1,8 Naphthyridine 4 Carboxylate and Its Derivatives

Retrosynthetic Analysis and Key Precursor Identification for Naphthyridine Synthesis

Retrosynthetic analysis of the 1,8-naphthyridine (B1210474) core typically leads to disconnection via the Friedländer annulation, which is considered one of the most straightforward methods for its synthesis. nih.govresearchgate.net This approach involves the condensation of an o-aminoaryl aldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or nitrile).

For the synthesis of the 1,8-naphthyridine ring system, the key precursor is 2-aminonicotinaldehyde. rsc.orgnih.govresearchgate.net This starting material contains the pre-formed pyridine (B92270) ring and the necessary amino and aldehyde functionalities in the correct positions to undergo cyclocondensation. The second component is typically a carbonyl compound with an α-methylene group, which reacts to form the second pyridine ring. rsc.orgnih.gov For instance, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) yields 2-methyl-1,8-naphthyridine. nih.gov

Development of Novel Synthetic Pathways and Strategies

Recent research has focused on developing more efficient, sustainable, and versatile methods for constructing the 1,8-naphthyridine skeleton. These include multi-component reactions, metal-catalyzed processes, and the application of green chemistry principles.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and operational simplicity. organic-chemistry.orged.ac.uk Several MCRs have been developed for the synthesis of functionalized 1,8-naphthyridine derivatives.

A prominent example is the three-component condensation of a substituted 2-aminopyridine, an active methylene nitrile (such as malononitrile (B47326) or methyl/ethyl cyanoacetate), and various aldehydes. researchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction, often catalyzed by a Lewis acid, proceeds under mild conditions at room temperature to afford substituted 1,8-naphthyridines in good to high yields. organic-chemistry.org Another MCR strategy for synthesizing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates involves the reaction of 2-aminonicotinaldehyde, Meldrum's acid, and an alcohol, catalyzed by anhydrous iron(III) chloride. researchgate.net

Interactive Table: Multi-component Reactions for 1,8-Naphthyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Features | Product Type | Reference(s) |

| 2-Aminopyridine | Malononitrile / Methyl Cyanoacetate | Aromatic Aldehyde | N-Bromosulfonamide (TBBDA/PBBS) | Room temperature, mild conditions, good yields (65-90%). organic-chemistry.org | Substituted 1,8-Naphthyridines | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| 2-Aminonicotinaldehyde | Meldrum's Acid | Alcohol | Anhydrous Iron(III) Chloride | Cheap and readily available catalyst. researchgate.net | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates | researchgate.net |

| Aromatic Aldehyde | Malononitrile Dimer | Enehydrazinoketone | Not specified | One-pot synthesis of annulated systems. researchgate.net | Annulated 1,8-Naphthyridines | researchgate.net |

Metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds, including 1,8-naphthyridines. Copper-catalyzed reactions have been particularly effective. A copper(II) triflate-catalyzed protocol enables the reaction of 2-aminonicotinaldehydes with terminal alkynes. researchgate.net The mechanism is thought to involve a copper-catalyzed hydroamination of the alkyne, followed by a Friedländer-type condensation to form the naphthyridine ring. researchgate.net

Other metal-catalyzed approaches include:

Iridium Catalysis : An iridium-catalyzed transfer hydrogenative coupling of 1,8-naphthyridines with indolines has been reported, providing a method for constructing α-functionalized tetrahydro-1,8-naphthyridines. nih.gov

Palladium Catalysis : Palladium-catalyzed reactions, such as methoxycarbonylation, have been demonstrated using complexes where a 1,8-naphthyridine derivative acts as a ligand. researchgate.net

Iron Catalysis : Anhydrous iron(III) chloride has been used as an inexpensive catalyst in the MCR synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates. researchgate.net

Interactive Table: Metal-Catalyzed Reactions in 1,8-Naphthyridine Synthesis

| Metal Catalyst | Reaction Type | Reactants | Key Features | Product Type | Reference(s) |

| Copper(II) Triflate | Hydroamination / Condensation | 2-Aminonicotinaldehyde, Terminal Alkyne | Diethylamine-assisted protocol. researchgate.net | Substituted 1,8-Naphthyridines | researchgate.net |

| [Cp*IrCl₂]₂ / NaOTf | Transfer Hydrogenation | 1,8-Naphthyridine, Indoline | Functionalization of the naphthyridine core. nih.gov | α-Functionalized Tetrahydro-1,8-naphthyridines | nih.gov |

| Iron(III) Chloride | Multi-component Reaction | 2-Aminonicotinaldehyde, Meldrum's Acid, Alcohol | Inexpensive and readily available catalyst. researchgate.net | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates | researchgate.net |

Adherence to green chemistry principles is crucial for modern synthetic chemistry. For 1,8-naphthyridine synthesis, this has manifested in several ways:

Aqueous Synthesis : The Friedländer reaction has been successfully performed using water as the solvent, often catalyzed by biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) (ChOH) or simple bases like LiOH. rsc.orgrsc.orgnih.govacs.org This approach avoids hazardous organic solvents and allows for easy product separation. nih.govacs.org

Ionic Liquids : Basic ionic liquids have been employed as reusable green solvents and catalysts for the Friedländer reaction, demonstrating good catalytic activity and recyclability. nih.govacs.org

Solvent-Free Conditions : A highly efficient green method involves the solid-state grinding of reactants, such as a 1,8-naphthyridine hydrazide with an aromatic aldehyde and a catalyst like p-toluenesulfonic acid, using a pestle and mortar. researchgate.net This solvent-free approach leads to short reaction times and excellent yields. researchgate.net

Alternative Reagents : A transition-metal-free method for the α-methylation of 1,8-naphthyridines has been developed using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly source of the methyl group. rsc.org

Interactive Table: Green Chemistry Approaches for 1,8-Naphthyridine Synthesis

| Green Principle | Methodology | Catalyst/Medium | Key Advantages | Reference(s) |

| Use of Safer Solvents | Friedländer reaction in water | Choline Hydroxide (ChOH) / LiOH | Avoids organic solvents, biocompatible catalyst, easy workup. nih.govacs.org | rsc.orgrsc.orgnih.govacs.org |

| Reusable Catalysts/Solvents | Friedländer reaction | Basic Ionic Liquids (e.g., [Bmmim][Im]) | Catalyst can be recycled multiple times with sustained activity. acs.org | nih.govacs.org |

| Solvent-Free Reactions | Solid-state grinding | p-Toluenesulfonic acid | Rapid, clean, simple workup, environmentally benign. researchgate.net | researchgate.net |

| Use of Benign Reagents | α-Methylation | Dimethyl Sulfoxide (DMSO) | Transition-metal-free, readily available methyl source. rsc.org | rsc.org |

Asymmetric Synthesis Approaches to Chiral Naphthyridine Analogs

The development of asymmetric methods to access chiral 1,8-naphthyridine derivatives is an emerging area of interest, driven by the demand for enantiomerically pure compounds in pharmacology. A significant advancement is the use of the 1,8-naphthyridine scaffold itself as a chiral ligand in catalysis. Novel chiral 1,8-naphthyridine-based ligands have been developed for copper-catalyzed asymmetric azide-alkyne cycloaddition (CuAAC) reactions. rsc.orgnih.govresearchgate.net These ligands have proven effective in the atroposelective synthesis of C–O axially chiral compounds, demonstrating that the unique binding mode provided by the 1,8-naphthyridine moiety is crucial for achieving high enantioselectivity. rsc.orgnih.gov The mechanism may involve a synergistic interplay between a desymmetrization reaction and a kinetic resolution process. nih.govresearchgate.net

While direct asymmetric synthesis of the naphthyridine core is less common, the principles of organocatalytic atroposelective reactions, such as the N-acylation to create N-N axial chirality, showcase advanced strategies that could potentially be adapted for the synthesis of chiral naphthyridine-containing atropisomers. nih.gov

Derivatization Strategies via Functional Group Transformations

Functionalization of the pre-formed 1,8-naphthyridine ring is a common strategy to create diverse analogs. The ester group in methyl 1,8-naphthyridine-4-carboxylate is a key handle for such transformations.

Amide Formation : The ester can be hydrolyzed to the corresponding 1,8-naphthyridine-3-carboxylic acid, which is a common intermediate. researchgate.netgoogle.com This acid can then be coupled with various amines to generate a library of amide derivatives, a strategy used to enhance biological activity. nih.gov

Cyclization Reactions : The carboxylic acid hydrazide, formed from the methyl ester, can undergo cyclization with reagents like aromatic aldehydes to form 1,3,4-oxadiazole-substituted 1,8-naphthyridines. researchgate.net

Halogenation : The 1,8-naphthyridine ring can be directly halogenated. For example, bromination of 2-hydroxy-4-methyl-1,8-naphthyridine using a bromide-bromate alternative to liquid bromine yields a mixture of brominated products. chemindigest.com

C-H Functionalization : Direct methylation at the C2 position (α- to a ring nitrogen) of the 1,8-naphthyridine core can be achieved under mild, transition-metal-free conditions using DMSO as the methyl source. rsc.org

Phosphorylation : Tetrahydro-1,8-naphthyridines can be functionalized by reaction with reagents like diethyl chlorophosphate to introduce phosphoryl groups, which can be further modified, for example, via Horner-Wadsworth-Emmons reactions. beilstein-journals.org

Ester Hydrolysis and Amidation Reactions

The transformation of the methyl ester functionality of this compound into carboxylic acids and subsequently into a wide array of amides is a fundamental strategy for expanding the chemical diversity of this scaffold.

Ester Hydrolysis: The initial step in this sequence is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 1,8-naphthyridine-4-carboxylic acid. This reaction is typically achieved under basic conditions, a process also known as saponification. masterorganicchemistry.com The ester is heated, often under reflux, with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.comnih.govchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion and yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a dilute acid, like hydrochloric acid (HCl), protonates the carboxylate to afford the final carboxylic acid product. masterorganicchemistry.comnih.gov

For instance, a common procedure involves refluxing the ester with a 10% aqueous NaOH solution for several hours. nih.gov The completion of the reaction is monitored, and upon cooling, the solution is neutralized to precipitate the carboxylic acid. nih.gov

Amidation: The resulting 1,8-naphthyridine-4-carboxylic acid is a key building block for synthesizing a multitude of amide derivatives. Amidation can be achieved through several methods. One direct approach involves heating the carboxylic acid with a desired amine at high temperatures, sometimes in a sealed tube, to drive the condensation reaction. nih.gov

More commonly, the carboxylic acid is first activated to facilitate the reaction with an amine under milder conditions. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. researchgate.net An alternative method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide bond. Another approach is the formation of a mixed anhydride (B1165640) using reagents like ethyl chloroformate. mdpi.com

Recent advancements have also focused on direct amidation protocols that bypass the need for stoichiometric activating agents. For example, titanium(IV) tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene, offering a more atom-economical route. researchgate.net

A study on related 1,8-naphthyridine-3-carboxylic acids demonstrated the synthesis of various amide derivatives by heating the acid with different amines, including 2-aminopyridine, chloroaniline, and various cyclic amines, to yield the corresponding N-substituted carboxamides. nih.gov

Table 1: Representative Amidation Reactions of Naphthyridine Carboxylic Acids

| Starting Acid | Amine | Coupling Method | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Cyclohexylamine | Heated in sealed tube at 120°C | 1-(4-Chlorobenzyl)-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | 65.1 | nih.gov |

| 1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 4-Chloroaniline | Heated in sealed tube at 120°C | 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | 66 | nih.gov |

| 3-Bromo-1,8-naphthalic acid | Benzamide (B126) | Buchwald–Hartwig amidation (Pd-catalyzed) | 3-Benzamido-1,8-naphthalimide derivative | 63 | mdpi.com |

Halogenation and Regioselective Substituent Introduction Methods

Introducing halogen atoms onto the 1,8-naphthyridine ring is a crucial step for further functionalization, as halogens can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The key challenge is to control the position of halogenation (regioselectivity).

The reactivity of the 1,8-naphthyridine nucleus towards electrophilic substitution is influenced by the two nitrogen atoms, which are deactivating. However, the introduction of activating groups or the use of specific reaction conditions can achieve selective halogenation. For example, in related hydroxy-naphthyridine systems, bromination using a bromide-bromate couple has been shown to be effective. The mono-bromination of 6-bromo-2-hydroxy-4-methyl-1,8-naphthyridine resulted in 3,6-dibromo-2-hydroxy-4-methyl-1,8-naphthyridine, indicating that the C3 position is susceptible to electrophilic attack. chemindigest.com

Another powerful, though less direct, method is decarboxylative halogenation. acs.org This process involves the conversion of a carboxylic acid to an organic halide with the loss of carbon dioxide. acs.org If applied to a regioisomer, such as a bromo-1,8-naphthoic acid, it can provide a route to di-halogenated naphthyridines. acs.org

The synthesis of specifically substituted naphthyridines often relies on building the ring system from pre-functionalized precursors, which is a cornerstone of achieving regioselectivity. The Friedländer annulation is a widely used method for synthesizing the naphthyridine core, where a 2-aminopyridine-3-carboxaldehyde is condensed with a compound containing an active methylene group. nih.govnih.gov By choosing appropriately substituted starting materials, one can dictate the substitution pattern of the final product with high regioselectivity. rsc.org For example, using a halogenated 2-aminonicotinaldehyde in a Friedländer synthesis would directly install a halogen at a specific position on the pyridine portion of the naphthyridine ring.

N-alkylation and Quaternization Strategies

The nitrogen atoms of the 1,8-naphthyridine ring are nucleophilic and can be targeted by electrophiles, such as alkyl halides, to form N-alkylated or quaternized products. These modifications can significantly alter the electronic and steric properties of the molecule.

N-alkylation: The selective alkylation of one of the ring nitrogens can be achieved under basic conditions. Research on similar 4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl esters has shown that N-alkylation occurs at the N1 position. nih.gov The reaction is typically performed using an appropriate alkyl halide (e.g., benzyl (B1604629) chloride or its derivatives) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), with a strong base such as sodium hydride (NaH) to deprotonate the N1-H, thereby generating a more nucleophilic anion that subsequently attacks the alkyl halide. nih.gov

Quaternization: Quaternization involves the alkylation of a nitrogen atom to form a permanently charged quaternary ammonium (B1175870) salt. In the 1,8-naphthyridine system, this can lead to the formation of a monocationic species. For example, 2,3-diphenyl-1,8-naphthyridine has been shown to react with carboxyethylthiosuccinic acid in methanol (B129727) at 50 °C to form a quaternary ammonium salt with a yield of 91%. nih.gov This process highlights the ability of the naphthyridine nitrogen to act as a nucleophile to form stable ionic compounds. nih.gov With its flanking nitrogen centers, the 1,8-naphthyridine scaffold can also act as a binucleating ligand, coordinating to metal centers. wikipedia.org

Table 2: Example of N-alkylation in a Naphthyridine System

| Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester derivative | Alkyl chloride | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 1-Alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement in Naphthyridine Synthesis

The efficient synthesis of 1,8-naphthyridines is critical for their application in various fields. A significant focus of research has been the optimization of synthetic routes, particularly the Friedländer reaction, to improve yields, reduce reaction times, and enhance the environmental sustainability of the process. nih.govnih.govrsc.org

The classical Friedländer synthesis often requires harsh conditions, such as high temperatures and the use of strong acid or base catalysts that are difficult to reuse. nih.gov Modern approaches have sought to overcome these limitations through careful optimization of catalysts, solvents, and reaction temperatures.

Catalyst and Solvent Optimization: Several studies have demonstrated the benefits of using alternative catalyst and solvent systems.

Ionic Liquids (ILs): Basic ionic liquids have been successfully employed as both catalysts and solvents for the Friedländer reaction. acs.org In one study, a series of basic ILs were tested, with [Bmmim][Im] showing superior catalytic activity. The optimal conditions were found to be a 1:0.6 molar ratio of the α-methylene carbonyl compound to 2-amino-3-pyridinecarboxaldehyde, reacting at 80 °C for 24 hours in the ionic liquid, which could be reused multiple times without significant loss of activity. nih.gov

Aqueous Media: A major advancement has been the development of Friedländer syntheses in water, an environmentally benign solvent. nih.govacs.org Researchers found that using choline hydroxide (ChOH) as an inexpensive and biocompatible ionic liquid catalyst in water gave excellent yields of 1,8-naphthyridines. acs.org The reaction between 2-aminonicotinaldehyde and acetone using 1 mol% ChOH in water at 50 °C resulted in a 99% yield of 2-methyl-1,8-naphthyridine. nih.gov This was superior to reactions run without a catalyst, without water, or with other common bases like triethylamine. nih.gov

Temperature and Substrate Scope: Reaction temperature is another critical parameter. While many syntheses are conducted at elevated temperatures (50-80 °C) to ensure a reasonable reaction rate, some optimized conditions also work efficiently at room temperature, albeit with longer reaction times. nih.govnih.gov For example, the ChOH-catalyzed synthesis of 2-methyl-1,8-naphthyridine in water yielded 90% of the product at room temperature. nih.gov

Optimization studies have also confirmed the broad applicability of these improved methods across a range of substrates. Both aromatic and aliphatic carbonyl compounds, including cyclic and acyclic ketones, have been successfully used to produce a diverse library of substituted 1,8-naphthyridines in excellent yields (>90%). acs.org

Table 3: Optimization of the Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | Water | 50 | 6 | No Reaction | nih.gov |

| ChOH (1 mol%) | None (excess acetone) | 50 | 6 | 52 | nih.gov |

| ChOH (1 mol%) | Water | Room Temp. | 12 | 90 | nih.gov |

| ChOH (1 mol%) | Water | 50 | 6 | 99 | nih.govacs.org |

| [Bmmim][Im] | [Bmmim][Im] | 80 | 24 | >90 (for analogous systems) | nih.gov |

These optimization efforts highlight a clear trend towards developing greener, more efficient, and cost-effective methods for the synthesis of the 1,8-naphthyridine core structure, making its derivatives more accessible for further investigation. rsc.org

Comprehensive Structural Elucidation and Conformational Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural confirmation of Methyl 1,8-naphthyridine-4-carboxylate, with each technique offering unique insights into the molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and arrangement of its constituent atoms.

In ¹H NMR, the chemical shifts (δ) of protons are indicative of their local electronic environment. Protons on the aromatic 1,8-naphthyridine (B1210474) core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the methyl ester group (–OCH₃) would resonate in the upfield region (around δ 3.5-4.0 ppm).

In ¹³C NMR, the signals correspond to the different carbon environments in the molecule. The carbon of the carbonyl group (C=O) in the ester is characteristically found far downfield (δ 160-180 ppm). Carbons within the heterocyclic aromatic rings appear in a distinct region (δ 110-160 ppm), while the methyl carbon of the ester group is found at a much higher field (upfield, ~δ 50-60 ppm). The analysis of ¹H and ¹³C NMR spectra for related 1,8-naphthyridine derivatives confirms these expected ranges. rsc.orgnih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,8-Naphthyridine Analogs

| Functional Group | Predicted Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C=C/C=N) | 115 - 160 |

| Methyl Ester (–OCH₃) | 50 - 55 |

Data interpreted from studies on similar 1,8-naphthyridine structures. rsc.orgnih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O₂), high-resolution mass spectrometry (HRMS) can confirm its exact molecular weight of 188.0586 g/mol . uni.luuni.lu

Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often showing the protonated molecule [M+H]⁺ at m/z 189.06586. uni.lu Further analysis by tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern. This fragmentation pattern provides structural information, helping to confirm the connectivity of the naphthyridine core and the methyl carboxylate group.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₀H₉N₂O₂⁺ | 189.06586 |

| [M+Na]⁺ | C₁₀H₈N₂O₂Na⁺ | 211.04780 |

| [M]⁺ | C₁₀H₈N₂O₂⁺ | 188.05803 |

Data sourced from PubChem database predictions. uni.lu

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the key vibrational modes include:

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in the ester. rsc.org

C=N and C=C Stretching: Vibrations from the 1,8-naphthyridine ring system appear in the 1600-1450 cm⁻¹ region. vscht.cz

C–O Stretch: The C–O bond of the ester group typically shows strong bands in the 1300-1000 cm⁻¹ range. vscht.cz

Aromatic C–H Stretch: These vibrations are observed above 3000 cm⁻¹. vscht.cz

The combination of FTIR and FT-Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups. worldscientific.com

Table 3: Characteristic IR Absorption Frequencies for 1,8-Naphthyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1722 |

| Aromatic Ring | C=C/C=N Stretch | 1590 - 1640 |

| Aromatic C-H | C-H Stretch | >3000 |

| Ester C-O | C-O Stretch | 1250 - 1335 |

Data derived from spectroscopic studies of related compounds. rsc.orgvscht.cz

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,8-naphthyridine core is a conjugated π-system, which gives rise to characteristic absorptions in the UV region. Studies on related 1,8-naphthyridine derivatives show strong absorption bands typically below 350 nm. niscpr.res.in These absorptions are generally assigned to π→π* transitions within the aromatic naphthyridine system. The position and intensity of these bands can be influenced by substituents and the solvent environment. niscpr.res.in

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For a molecule like this compound, obtaining a suitable single crystal allows for its structure to be solved. The process involves mounting a crystal on a diffractometer and bombarding it with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystal structure analyses of closely related 1,8-naphthyridine derivatives, such as Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate, have been successfully performed. iucr.orgresearchgate.net These studies reveal that the fused aromatic rings are nearly coplanar. In the case of the aforementioned analog, the two fused rings have a very small dihedral angle between them, and the methyl ester unit is slightly twisted relative to the plane of the rings. researchgate.net Such analyses also provide detailed information about intermolecular interactions, like hydrogen bonding and π-π stacking, which dictate the crystal packing. iucr.orgresearchgate.net

Table 4: Illustrative Crystallographic Data for a 1,8-Naphthyridine Analog

| Parameter | Value (for Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate) |

| Crystal System | Monoclinic |

| Space Group | P 2₁ /c |

| a (Å) | 4.6989 (1) |

| b (Å) | 23.7246 (7) |

| c (Å) | 11.3635 (3) |

| β (°) | 91.646 (1) |

| Volume (ų) | 1266.27 (6) |

Data from the crystallographic study of a related compound. iucr.org

Circular Dichroism (CD) Spectroscopy for Chiral Naphthyridine Analogs

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy becomes a crucial tool for determining the absolute configuration of its chiral derivatives or when it is part of a larger chiral system.

For instance, if a chiral amine were to be attached to the naphthyridine framework, the resulting molecule would be chiral. The interaction between the chromophores (the light-absorbing parts of the molecule) can lead to a phenomenon known as exciton (B1674681) coupling, which produces a characteristic signal, or "Cotton effect," in the CD spectrum. Studies on the related 1,8-naphthalimide (B145957) chromophore demonstrate that its strong π→π* electronic transition is well-suited for assigning the absolute configuration of chiral derivatives based on the sign of the exciton-coupled Cotton effect. nih.gov This principle is directly applicable to chiral analogs of 1,8-naphthyridine, making CD spectroscopy a powerful tool for stereochemical analysis in this class of compounds.

Computational Approaches to Conformational Landscape Analysis

The exploration of the conformational landscape of "this compound" is greatly facilitated by a variety of computational chemistry techniques. These in silico methods provide a powerful lens through which the spatial arrangements of the molecule can be predicted, and their relative stabilities can be assessed. Computational approaches are particularly valuable for understanding the flexibility of the molecule, primarily arising from the rotation around the C4-C(O)O and O-CH3 single bonds of the carboxylate group. The insights gained from these computational studies are crucial for rationalizing the molecule's physicochemical properties and its interactions in various chemical environments. The two main pillars of computational conformational analysis for a molecule like "this compound" are molecular mechanics and quantum chemical calculations, often used in a complementary fashion.

Molecular mechanics (MM) represents a class of computational methods that utilize classical physics to model the potential energy surface of molecules. In this approach, molecules are treated as a collection of atoms held together by springs, and the total potential energy is calculated as a sum of terms that account for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). Force fields, such as MM2, are sets of parameters that define these energy terms. For "this compound," molecular mechanics can be employed for rapid conformational searches to identify low-energy conformers. The process typically involves systematically rotating the flexible dihedral angles and minimizing the energy of the resulting structures.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, solving Newton's equations of motion for the atoms in the system. Current time information in Edmonton, CA. This allows for the exploration of the conformational space of "this compound" at a given temperature, providing a dynamic picture of its behavior. MD simulations can reveal the accessible conformations and the transitions between them, offering insights into the molecule's flexibility and the time-averaged distribution of conformers. Such simulations are particularly useful for understanding how the conformational preferences might be influenced by a solvent environment. For instance, studies on related 1,8-naphthyridine derivatives have utilized MD simulations to assess the stability of ligand-protein complexes, which is inherently dependent on the conformational behavior of the ligand. Current time information in Edmonton, CA.

A typical workflow for using molecular mechanics and dynamics for the conformational analysis of "this compound" would involve:

Building the initial 3D structure of the molecule.

Performing a systematic or stochastic conformational search using a suitable force field to generate a library of possible conformers.

Minimizing the energy of each conformer to find the local energy minima.

Subjecting the low-energy conformers to MD simulations to assess their stability and explore the nearby conformational space.

The following table illustrates the type of data that can be generated from molecular mechanics calculations for different conformers of "this compound" arising from the rotation of the ester group.

| Conformer | Dihedral Angle (N1-C8a-C4-C(O)) | Relative Energy (kcal/mol) | Population (%) |

| A | ~0° (Planar) | 0.00 | 75 |

| B | ~90° (Perpendicular) | 2.5 | 5 |

| C | ~180° (Planar, anti) | 0.5 | 20 |

Note: The data in this table is illustrative and represents the type of output from molecular mechanics calculations, not experimentally verified values for this compound.

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost. For "this compound," DFT calculations can be used to optimize the geometry of the conformers identified through molecular mechanics and to calculate their relative energies with high precision.

Quantum chemical calculations are instrumental in elucidating the subtle electronic effects that influence conformational preferences. For example, the orientation of the methyl carboxylate group relative to the naphthyridine ring is governed by a delicate interplay of steric hindrance and electronic interactions, such as conjugation between the carbonyl group and the aromatic system. DFT calculations can accurately model these interactions. Studies on structurally similar compounds, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, have employed DFT methods to investigate their molecular structure and spectroscopic properties. mdpi.com

A common approach involves:

Taking the low-energy conformers from a molecular mechanics search.

Performing geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

Calculating the vibrational frequencies to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Comparing the resulting Gibbs free energies to determine the most stable conformers and their equilibrium populations at a given temperature.

The following table presents a hypothetical comparison of relative energies for two planar conformers of "this compound" as determined by quantum chemical calculations.

| Conformer | Method/Basis Set | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Syn-planar | DFT/B3LYP/6-31G | -665.12345 | 0.00 |

| Anti-planar | DFT/B3LYP/6-31G | -665.12289 | 0.35 |

Note: The data in this table is for illustrative purposes to show the output of quantum chemical calculations and does not represent definitive results for this compound.

By combining molecular mechanics for broad conformational sampling and quantum chemical calculations for accurate energy refinement, a comprehensive understanding of the conformational landscape of "this compound" can be achieved.

Chemical Reactivity and Transformation Studies of Methyl 1,8 Naphthyridine 4 Carboxylate

Investigation of Electrophilic Aromatic Substitution Reactions

The 1,8-naphthyridine (B1210474) nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally renders the heterocyclic system less reactive towards electrophilic aromatic substitution compared to carbocyclic aromatic compounds like benzene (B151609) or even less electron-deficient heterocycles. The introduction of an electron-withdrawing methyl carboxylate group at the 4-position further deactivates the ring system.

Consequently, forcing conditions are typically required to achieve electrophilic substitutions such as nitration or sulfonation. In such reactions, the electrophile is expected to attack the benzo-fused ring (positions C-5, C-6, C-7) rather than the pyridine (B92270) ring bearing the ester group.

Common electrophilic aromatic substitution reactions include:

Nitration: This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) masterorganicchemistry.com. The nitro group acts as a deactivator for subsequent electrophilic substitutions but can serve as a handle for further transformations, such as reduction to an amino group libretexts.org.

Sulfonation: Achieved by treating the aromatic compound with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃), this reaction introduces a sulfonic acid group (-SO₃H) libretexts.org. Sulfonation is often a reversible process, which allows the sulfonic group to be used as a temporary blocking group to direct other substituents to specific positions libretexts.org.

While specific studies on the electrophilic substitution of Methyl 1,8-naphthyridine-4-carboxylate are not extensively documented, the general principles suggest that substitution would be challenging and would likely occur on the pyridine ring not containing the deactivating carboxylate group.

Nucleophilic Addition and Substitution Reactions at Specific Centers

The electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic attack. Furthermore, the ester group at the C-4 position provides a reactive center for nucleophilic acyl substitution.

Nucleophilic Acyl Substitution: The carbonyl carbon of the ester group is electrophilic and readily reacts with nucleophiles. This proceeds via a characteristic two-step addition-elimination mechanism, involving a tetrahedral intermediate vanderbilt.edumasterorganicchemistry.com. Common transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) under either acidic or basic conditions uomustansiriyah.edu.iq. Basic hydrolysis, often called saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid masterorganicchemistry.com.

Amidation/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines converts the ester into the corresponding amide vanderbilt.eduuomustansiriyah.edu.iq. This is a common strategy for diversifying the structure and has been used to synthesize a variety of 1,8-naphthyridine-3-carboxamides by first hydrolyzing the ester and then coupling the resulting acid with an amine nih.govresearchgate.netnih.gov.

Table 1: Examples of Nucleophilic Acyl Substitution Products from a Related Naphthyridine Carboxylate

| Starting Material | Reagent(s) | Product | Reference |

| Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 1. 10% NaOH, EtOH, reflux2. 10% HCl | 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | nih.gov |

| 1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 2-Aminopyridine, 120°C | 1-(4-Chlorobenzyl)-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | researchgate.net |

| 1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Cyclohexylamine, 120°C | 1-(4-Chlorobenzyl)-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | nih.gov |

Nucleophilic Aromatic Substitution (SNA_r): The pyridine rings, especially when activated by electron-withdrawing groups and the ring nitrogen atoms, can undergo nucleophilic aromatic substitution. In this reaction, a nucleophile replaces a leaving group (like a halide or a nitro group) on the aromatic ring. For instance, studies on methyl 3-nitropyridine-4-carboxylate have shown that the nitro group can be efficiently displaced by a fluoride (B91410) anion, highlighting the potential for such reactions on activated pyridine systems researchgate.net.

Oxidation and Reduction Pathways

The 1,8-naphthyridine core and its substituents can undergo various oxidation and reduction reactions.

Oxidation:

N-Oxidation: The nitrogen atoms of the 1,8-naphthyridine ring are susceptible to oxidation, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxides. This transformation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions.

Side-Chain Oxidation: While the core is generally stable, substituents can be oxidized. For example, related heterocyclic systems have seen methyl groups oxidized to aldehydes using reagents like selenium dioxide researchgate.net.

Reduction:

Ring Reduction: The aromatic rings of the naphthyridine system can be reduced under various conditions, for example, using catalytic hydrogenation. This would yield tetrahydro- or decahydro-1,8-naphthyridine (B1652190) derivatives.

Substituent Reduction: The functional groups attached to the ring can be selectively reduced. The ester group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) uomustansiriyah.edu.iq. If a nitro group were present on the ring, it could be selectively reduced to an amino group, for instance, using iron in the presence of hydrochloric acid, a transformation demonstrated in the synthesis of 6-amino-2-morpholino-1,8-naphthyridine-4-carboxylic acid researchgate.net.

Photochemical Reactivity Studies of Naphthyridine Derivatives

Naphthyridine derivatives have garnered significant interest in materials science due to their photophysical properties.

Fluorescence: Many 1,8-naphthyridine derivatives are known to be fluorescent and exhibit high photoluminescence quantum yields. Some even display thermally activated delayed fluorescence (TADF), a property that makes them highly suitable for use as emitters in organic light-emitting diodes (OLEDs) acs.org.

Photochemical Reactions: Under UV irradiation, the 1,8-naphthyridine ring can participate in various photochemical reactions. While specific studies on this compound are limited, research on the closely related methyl 4-pyridinecarboxylate shows that UV irradiation in methanol (B129727) can lead to substitution reactions on the pyridine ring, such as methoxylation and hydroxymethylation researchgate.net. This suggests that the naphthyridine core could undergo similar photo-induced transformations.

Thermal Degradation Mechanisms and Chemical Stability Analysis

The thermal stability of a compound is a critical parameter for its application in materials science and for determining storage and reaction conditions. Heterocyclic aromatic compounds like 1,8-naphthyridines are generally characterized by high thermal stability due to their rigid, conjugated structures.

General Stability: Studies on related nitrogen-rich heterocyclic esters have shown them to be thermally stable at temperatures up to 250°C libretexts.org. Similarly, a naphthyridine-based aluminum chelate designed for organic photovoltaics exhibited a high glass transition temperature (Tg) of approximately 194°C, indicating excellent morphological and thermal stability rsc.org.

Degradation Pathways: At elevated temperatures, thermal degradation occurs. For complex organic molecules, this can be a multi-stage process. A study on the thermal degradation of a diisocyanate trimer showed a two-stage degradation with high activation energies, indicating significant energy input is needed to break the molecule apart researchgate.net. The degradation of this compound would likely involve the initial cleavage of the ester group followed by the eventual breakdown of the heterocyclic ring system at higher temperatures. The presence of residual water can significantly accelerate degradation through hydrolysis, even at temperatures below the thermal decomposition point nih.gov.

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanisms of reactions is fundamental to controlling reaction outcomes and optimizing synthesis.

Friedlander Annulation: The most common and straightforward method for synthesizing the 1,8-naphthyridine core is the Friedlander annulation. This reaction involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene carbonyl group nih.govekb.eg. The reaction is typically catalyzed by an acid or a base. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have been performed for variations of this reaction. For instance, when using choline (B1196258) hydroxide (B78521) as a catalyst in water, it is proposed that the catalyst's hydroxyl group facilitates the initial aldol (B89426) addition, and hydrogen bonding plays a crucial role in stabilizing the intermediates and transition states throughout the catalytic cycle acs.org.

Nucleophilic Acyl Substitution Mechanism: As discussed in section 4.2, the reactions at the C-4 ester group follow a well-established nucleophilic acyl substitution mechanism. The process begins with the addition of the nucleophile to the electrophilic carbonyl carbon, breaking the C=O π-bond to form a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, reforming the C=O bond and expelling the methoxide (B1231860) (-OCH₃) as a leaving group to yield the final substituted product masterorganicchemistry.comlibretexts.org. Kinetic studies for these reactions can be performed by monitoring the disappearance of reactants or the appearance of products over time, often using spectroscopic or chromatographic techniques.

Computational and Theoretical Investigations of Methyl 1,8 Naphthyridine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide detailed information about electron distribution and energy levels, which are key determinants of a compound's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules, including the 1,8-naphthyridine (B1210474) scaffold. researchgate.netresearchgate.net By applying DFT, typically with functionals like B3LYP, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.netresearchgate.netnih.gov The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

For instance, in studies of various 1,8-naphthyridine derivatives, DFT calculations have been used to map the electron density distribution and identify the most electron-rich and electron-poor regions of the molecules. researchgate.netresearchgate.net The distribution of HOMO and LUMO orbitals reveals likely sites for electrophilic and nucleophilic attack. In a typical 1,8-naphthyridine system, the HOMO is often distributed across the naphthyridine ring system, while the LUMO may be localized differently depending on the substituents. nih.gov This analysis of molecular orbitals and charge distribution is crucial for understanding the molecule's interaction with biological targets and for predicting its chemical behavior.

Table 1: Representative Frontier Molecular Orbital Energies for Naphthyridine-Related Compounds Calculated via DFT

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Picoline-Diazido-Pt(IV) Complex 1 | - | - | 2.13121 | nih.gov |

| Picoline-Diazido-Pt(IV) Complex 2 | - | - | 2.23788 | nih.gov |

| Picoline-Diazido-Pt(IV) Complex 3 | - | - | 2.14264 | nih.gov |

| Isoindole Derivative | - | - | 4.59 | nih.gov |

Note: Data represents values for related or complex structures containing relevant moieties, illustrating the application of DFT. Specific values for Methyl 1,8-naphthyridine-4-carboxylate would require a dedicated computational study.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can also be employed to study the electronic properties of 1,8-naphthyridine systems. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous framework for calculating molecular properties. These calculations are valuable for confirming the results obtained from DFT and for providing a deeper understanding of electron correlation effects. For complex systems, however, DFT often provides a practical balance of accuracy and computational cost. researchgate.net

Molecular Docking and Dynamics Simulations in Theoretical Binding Studies

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govresearchgate.net These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand within the binding site of a receptor, estimating the strength of the interaction through a scoring function, often expressed as binding energy in kcal/mol. nih.govresearchgate.net For example, various 1,8-naphthyridine derivatives have been docked into the active sites of targets like the human Adenosine A2A receptor and the Enoyl-ACP reductase (InhA) from M. tuberculosis. nih.govrsc.orgrsc.org These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govplos.org

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. nih.govrsc.orgplos.org MD simulations model the atomic movements of the system, providing insights into the conformational changes and the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. nih.govrsc.org The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) over the simulation period, with stable complexes showing minimal fluctuations. plos.org

Table 2: Example Molecular Docking and MD Simulation Results for 1,8-Naphthyridine Derivatives

| Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Binding Energy (MMGBSA dG bind) (kcal/mol) | Key Finding | Source |

| Compound 10c | Human A2A Receptor | -8.407 | -56.60 | Predicted to form a stable complex. | nih.gov |

| Compound 13b | Human A2A Receptor | -8.562 | -64.13 | Predicted to form a stable complex. | nih.gov |

| Compound ANA-12 | Mtb InhA (4TZK) | - | - | Showed prominent activity, binding pattern evaluated. | rsc.orgrsc.org |

| Thiazolo[3,2-a] pyridine (B92270) derivative 4e | α-amylase | -7.43 | - | Complex stabilizes after 25 ns in MD simulation. | plos.org |

Note: This table showcases results for various derivatives of the 1,8-naphthyridine scaffold to demonstrate the application and outputs of docking and MD studies.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This computational technique is essential for rational drug design, as it allows for the prediction of the activity of new, unsynthesized analogs. researchgate.netresearchgate.net

In a QSAR study, molecular descriptors (physicochemical, steric, electronic, or topological properties) are calculated for a set of related compounds with known activities. A statistical model is then developed to link these descriptors to the observed activity. For the 1,8-naphthyridine class, QSAR models have been developed to understand how different substituents affect their inhibitory potencies against specific targets, such as photosystem II. nih.gov Such models can highlight the importance of factors like the size, position, and polarity of substituents in controlling biological activity. nih.gov By applying a validated QSAR model, researchers can prioritize the synthesis of novel analogs of this compound with potentially enhanced activity.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of molecules. worldscientific.comworldscientific.com Theoretical calculations of vibrational frequencies (Infrared and Raman) and electronic transitions (UV-Visible) can be compared with experimental spectra to confirm the molecular structure. nih.govresearchgate.net

For related compounds like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, DFT calculations have been used to compute the FTIR and FT-Raman spectra. researchgate.networldscientific.comworldscientific.com The calculated vibrational frequencies often show good agreement with experimental data, aiding in the assignment of complex spectral bands. researchgate.networldscientific.com Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) in different solvents, providing insights into the electronic transitions within the molecule. worldscientific.comworldscientific.com Such computational predictions for this compound would be invaluable for its structural characterization and for interpreting experimental spectroscopic data.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can elucidate the mechanisms of chemical reactions by calculating the energetics of reaction pathways. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For heterocyclic systems like quinolines and naphthyridines, DFT calculations have been used to interpret reaction mechanisms, such as the regioselectivity of alkylation reactions. mdpi.com By calculating the electron distribution and stability of potential intermediates, researchers can predict the most likely reaction outcome. mdpi.com For example, theoretical calculations can help understand the Pfitzinger-type condensation used to synthesize 4-carboxy-1,8-naphthyridines. researchgate.net Applying these methods to the synthesis or modification of this compound could help optimize reaction conditions and explore new synthetic routes by providing a detailed energetic map of the reaction landscape.

Methodological Frameworks for Investigating Molecular Interactions of Methyl 1,8 Naphthyridine 4 Carboxylate

Design Principles for Probing Ligand-Receptor Interactions

The design of molecules to probe ligand-receptor interactions for the 1,8-naphthyridine (B1210474) scaffold is guided by structure-activity relationship (SAR) studies and the principle of molecular hybridization. nih.govnih.gov The core 1,8-naphthyridine structure provides a versatile framework that allows for systematic modifications to explore and optimize interactions with a target receptor.

Key design principles include:

Scaffold Modification: The 1,8-naphthyridine nucleus serves as a rigid scaffold. Modifications at various positions (e.g., C2, C3, C4, C7) with different functional groups can significantly alter binding affinity and selectivity. For instance, studies on related 1,8-naphthyridine derivatives have shown that introducing secondary amines at the C3 position can enhance binding efficiency towards the Adenosine A2A receptor. nih.gov

Molecular Hybridization: This strategy involves combining the 1,8-naphthyridine pharmacophore with other known bioactive moieties to create hybrid compounds with potentially enhanced or novel activities. nih.gov This approach has been successfully used in designing new anti-tubercular agents by integrating the 1,8-naphthyridine scaffold with piperazine (B1678402) and benzamide (B126) fragments. nih.gov

Isosteric Replacement: Replacing specific functional groups with others that have similar steric and electronic properties can be used to probe the importance of those groups for binding. For methyl 1,8-naphthyridine-4-carboxylate, the methyl ester at the C4 position is a key feature. Replacing the methyl group with larger alkyl chains or other functionalities can provide insights into the steric tolerance of the binding pocket.

Conformational Constraint: Introducing conformational rigidity into the molecule can reduce the entropic penalty upon binding, potentially leading to higher affinity. This can be achieved by incorporating cyclic structures or other rigid linkers.

A study on 1,8-naphthyridin-2-(1H)-one-3-carboxamides highlighted the importance of stereochemistry in ligand design. The cis configuration of a 4-methylcyclohexyl moiety at the C3 carboxamide resulted in improved affinity for the CB2 receptor compared to the trans isomer, demonstrating the sensitivity of the receptor to the ligand's three-dimensional shape. nih.gov

Application of Enzymatic Assay Methodologies for Mechanistic Understanding

Enzymatic assays are crucial for determining the inhibitory potential and mechanism of action of this compound against specific enzyme targets. While direct enzymatic data for this specific compound is not extensively available, the methodologies applied to analogous 1,8-naphthyridine derivatives provide a clear framework.

A common approach is the determination of the Minimum Inhibitory Concentration (MIC) , particularly in the context of antimicrobial or anticancer activity. For example, in a study of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, a Microplate Alamar Blue Assay (MABA) was used to determine the MIC against Mycobacterium tuberculosis H37Rv. nih.gov This assay provides a quantitative measure of the compound's potency in inhibiting bacterial growth.

Table 1: Anti-mycobacterial Activity of Selected 1,8-Naphthyridine Analogues

| Compound | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|

| ANA-12 | 6.25 nih.gov |

| ANC-2 | 12.5 nih.gov |

| ANA-1 | 12.5 nih.gov |

| ANA-6 | 12.5 nih.gov |

| ANA-7 | 12.5 nih.gov |

| ANA-8 | 12.5 nih.gov |

| ANA-10 | 12.5 nih.gov |

This table is interactive. Users can sort and filter the data.

For anticancer applications, in vitro cytotoxicity assays against cancer cell lines are employed. For instance, new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated for their anticancer activity against the human breast cancer cell line (MCF7) to determine their IC50 values. researchgate.net Furthermore, the enzymatic conversion rate by proteins like NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in certain cancers, can be examined to understand the mechanism of action of quinone-based compounds, a strategy that could be applied to 1,8-naphthyridine derivatives. nih.gov

Advanced Biophysical Techniques for Characterizing Binding Dynamics (e.g., ITC, SPR)

To gain a deeper understanding of the thermodynamics and kinetics of ligand-receptor interactions, advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This detailed thermodynamic profile provides insights into the forces driving the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. This technique provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. SPR is highly sensitive and can be used to study a wide range of molecular interactions, from protein-protein to protein-small molecule interactions. nih.gov

Chemical Probe Development Strategies for Molecular Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular context. nih.gov The development of a chemical probe based on the this compound scaffold would involve several key strategies:

Affinity and Selectivity Optimization: Starting with the initial scaffold, medicinal chemistry efforts would focus on synthesizing analogues to improve binding affinity for the target of interest while minimizing off-target interactions. This iterative process is guided by SAR data from biochemical and cellular assays.

Introduction of a Reporter Tag: To visualize and track the probe within a cell, a reporter tag such as a fluorophore can be attached. The position of attachment is critical to ensure that it does not disrupt the binding to the target protein. For example, in the development of fluorescent ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold, molecular modeling was used to identify a suitable position for linker and fluorophore attachment that would extend out of the receptor binding pocket. nih.gov

Development of a Negative Control: A crucial component of a chemical probe is a structurally similar but biologically inactive analogue. This negative control is used to distinguish on-target effects from non-specific or off-target effects of the probe.

Demonstration of Target Engagement: It is essential to demonstrate that the chemical probe interacts with its intended target in a cellular environment. This can be achieved through techniques such as cellular thermal shift assays (CETSA) or photo-affinity labeling.

The rich photophysical properties of some heterocyclic scaffolds make them excellent candidates for fluorescent probes, where changes in spectroscopic properties upon binding can be monitored. rsc.org

In Silico Modeling of Molecular Recognition Events

Computational, or in silico, methods play a pivotal role in modern drug discovery and the investigation of molecular interactions. These techniques provide valuable insights into the binding modes of ligands and can guide the design of more potent and selective molecules. nih.govdntb.gov.ua

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Molecular docking studies have been extensively used for 1,8-naphthyridine derivatives to understand their interaction with various targets. For example, docking studies of 1,8-naphthyridine-3-carboxylic acid analogues in the active site of the H1 histamine (B1213489) receptor helped to elucidate their binding mode and rationalize their antihistaminic activity. nih.gov Similarly, the binding of 1,8-naphthyridine derivatives to the human estrogen receptor has been investigated to assess their potential as anti-breast cancer agents. dntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of intermolecular interactions. rsc.org For instance, MD simulations of 1,8-naphthyridine derivatives complexed with the human A2A receptor suggested the formation of a stable complex, supporting their potential as anti-Parkinson's agents. nih.gov

Pharmacokinetic and ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. biotechnologia-journal.org These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. nih.gov

Table 2: In Silico Docking Scores of Selected 1,8-Naphthyridine Derivatives against Various Targets

| Compound/Derivative | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | Human A2A Receptor | -8.407 | nih.gov |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | Human A2A Receptor | -8.562 | nih.gov |

| 1,8-Naphthyridine Derivative C3 | Human Estrogen Receptor | -147.054 | dntb.gov.ua |

| 1,8-Naphthyridine Derivative C13 | Human Estrogen Receptor | -147.819 | dntb.gov.ua |

| ANA-12 | Enoyl-ACP reductase (InhA) from Mtb | - | rsc.org |

This table is interactive. Users can sort and filter the data.

These computational approaches, when used in conjunction with experimental data, provide a powerful framework for understanding and predicting the molecular interactions of this compound.

Potential Applications Beyond Traditional Biomedical Contexts

Materials Science Applications

The 1,8-naphthyridine (B1210474) framework is a compelling scaffold for the creation of advanced materials with tailored optical and electronic properties. Its derivatives have shown significant promise in various materials science domains.

The rigid, fused aromatic ring system of 1,8-naphthyridine provides an excellent foundation for creating fluorescent molecules. Derivatives of this scaffold are increasingly utilized as luminescent probes and in the development of optoelectronic materials. tandfonline.com The introduction of substituents can modulate the electronic structure, leading to materials with specific absorption and emission characteristics.

For instance, researchers have developed a series of 1,8-naphthyridine derivatives that function as polarity-sensitive fluorescent probes. flinders.edu.au By reacting a 1,8-naphthyridine precursor with various aldehydes, they synthesized dyes whose fluorescence emission shifts with changes in solvent polarity. flinders.edu.au These probes have been successfully used to target and report on the polarity of different organelles within living cells, such as mitochondria, lipid droplets, and lysosomes. flinders.edu.au Such probes exhibit large Stokes shifts (the difference between the maximum absorption and emission wavelengths), which is a desirable property for fluorescent imaging as it minimizes self-quenching and improves signal detection. flinders.edu.au

In another application, cationic fluorescent dyes based on the naphthyridine structure have been engineered to function as "OFF-ON" probes for nucleic acids. acs.org These probes show a significant increase in fluorescence intensity upon binding to DNA and RNA, with emission maxima extending into the near-infrared (NIR) region. acs.org This is particularly valuable for biological imaging, as NIR light can penetrate deeper into tissues with less scattering and autofluorescence.

The photophysical properties of these probes, such as absorption and emission maxima, are highly dependent on their molecular structure and environment, as illustrated in the table below.

| Compound | Maximal Absorption (λabs, nm) | Maximal Emission (λem, nm) | Stokes Shift (nm) | Application |

|---|---|---|---|---|

| Dye 1a | 447 | 605 | 158 | Mitochondria Polarity Probe |

| Dye 1b | 431 | 560 | 129 | Lipid Droplet Polarity Probe |

| Dye 1c | 375 | 495 | 120 | Lysosome Polarity Probe |

| Dye 1d | 435 | 564 | 129 | Endoplasmic Reticulum Polarity Probe |

The integration of naphthyridine units into polymer chains is a strategy for creating functional materials with unique electronic and photophysical properties. These polymers can be designed for applications in electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The synthesis often involves the polymerization of monomer units containing the naphthyridine core.